Calcium glubionate

Übersicht

Beschreibung

Synthesis Analysis

Calcium Glubionate synthesis can be aligned with general practices of synthesizing calcium salts, where specific conditions may influence the formation and purity of the final product. Although direct references to the synthesis of Calcium Glubionate are scarce, insights can be drawn from the synthesis of similar calcium compounds. For instance, methods to synthesize solvated and desolvated calcium compounds involve wet-chemical and mechanochemical techniques, demonstrating the diverse approaches to calcium salt production (Fichtner, Frommen, & Fuhr, 2005).

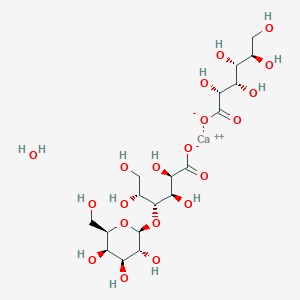

Molecular Structure Analysis

The molecular structure of Calcium Glubionate, like other calcium compounds, would typically be characterized using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (FTIR). These analyses provide detailed information on the bonding, arrangement, and overall structural integrity of the compound. A related study on calcium compounds revealed the importance of such analyses in understanding the coordination and structural features of calcium ions within complex structures (Mathew et al., 1998).

Chemical Reactions and Properties

Calcium Glubionate's chemical properties can be inferred from studies on calcium's reactivity and binding capabilities. Calcium's ability to form complexes with various ligands, such as in the calcium complex of 2,5-dihydroxybenzoic acid, highlights its versatile chemical nature (Kalinowska et al., 2016). Such reactivity is crucial in the synthesis and functionalization of calcium-based compounds.

Physical Properties Analysis

The physical properties of calcium compounds, including solubility, density, and thermal stability, are essential for understanding their behavior in different environments. For example, the thermal decomposition and phase transitions of calcium compounds provide insights into their stability and potential applications in various temperature conditions (L’Hôpital et al., 2015).

Chemical Properties Analysis

The chemical behavior of Calcium Glubionate in reactions, such as its solubility, reactivity with other compounds, and ion-exchange capabilities, can be paralleled with the behavior of other calcium salts. The interaction of calcium ions with carbohydrates demonstrates the complex nature of calcium's chemical interactions and its potential for forming diverse chemical structures (Taga, Ohashi, & Osaki, 1976).

Wissenschaftliche Forschungsanwendungen

Rumen Epithelium Development in Calves : Calcium propionate, a compound related to calcium glubionate, has been shown to improve the development of rumen epithelium in calves. This is achieved by stimulating G protein-coupled receptors, which in turn enhance rumen fermentation and increase rumen papillae length (Zhang et al., 2018).

Gastric Injury in Rats : A study has found that verapamil and calcium glubionate can increase the severity of ethanol-induced gastric injury. This is due to an increase in peroxidation products and a decrease in enzyme activity in the gastric mucosa (Lutnicki et al., 1992).

Calcium in Plant Growth and Development : Understanding the transport, signaling, and sensor systems of calcium, including forms like calcium glubionate, is crucial for plant growth and development. This understanding can aid in improving crop yields (White & Broadley, 2003).

Genetically Encoded Calcium Indicators (GECIs) : These indicators enable researchers to measure calcium dynamics in specific organelles and localized domains within living cells. This provides insights into spatial and temporal control of calcium signaling processes (McCombs & Palmer, 2008).

Calcium Electroporation in Cancer Therapy : Studies show that calcium electroporation, possibly using compounds like calcium glubionate, significantly reduces cell survival and supports its potential use as a cancer therapy (Frandsen et al., 2014).

Monitoring Ionized Calcium in Body Fluids : A wearable electrochemical device has been developed for noninvasive continuous monitoring of ionized calcium and pH in body fluids, aiding in disease diagnosis and metabolic reactions monitoring (Nyein et al., 2016).

Safety And Hazards

When handling Calcium Glubionate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CaO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905138 | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium glubionate | |

CAS RN |

12569-38-9 | |

| Record name | Calcium glubionate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012569389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)